

An In-depth Technical Guide to the Spectral Interpretation of Triphenylvinylsilane

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Compound of Interest

Compound Name: Triphenylvinylsilane

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This technical guide provides a comprehensive analysis of the spectral data for **triphenylvinylsilane**, a versatile organosilicon compound. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights into its molecular structure and chemical properties.

Spectroscopic Data Summary

The spectral data for **triphenylvinylsilane** (C₂₀H₁₈Si), molecular weight 286.44 g/mol [1], are summarized in the tables below. This information is critical for the structural elucidation and quality control of this compound in research and development settings.

¹H NMR Spectral Data

The ¹H NMR spectrum of **triphenylvinylsilane** provides information about the chemical environment of the hydrogen atoms in the molecule. The vinyl and phenyl protons resonate in distinct regions of the spectrum.

Proton Type	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Vinyl	5.5 - 7.0	Multiplet	-	-CH=CH ₂
Phenyl	7.2 - 7.8	Multiplet	-	-C ₆ H ₅

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within **triphenylvinylsilane**.

Carbon Type	Chemical Shift (δ) ppm	Assignment
Vinyl (=CH ₂)	~130	=CH ₂
Vinyl (-CH=)	~139	-CH=
Phenyl (ipso)	~134	C attached to Si
Phenyl (ortho, meta, para)	128 - 136	Aromatic C

IR Spectral Data

The infrared spectrum highlights the characteristic vibrational modes of the functional groups present in **triphenylvinylsilane**.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity	Assignment
C-H stretch (aromatic)	3100 - 3000	Medium	Phenyl C-H
C-H stretch (vinyl)	3080 - 3010	Medium	Vinyl C-H
C=C stretch (aromatic)	1600 - 1450	Medium-Strong	Phenyl ring
C=C stretch (vinyl)	~1630	Medium	Vinyl C=C
Si-C stretch	1150 - 1100	Strong	Si-Phenyl
C-H bend (vinyl)	1010, 958	Strong	Vinyl C-H out-of-plane
C-H bend (aromatic)	740, 700	Strong	Phenyl C-H out-of-plane

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of **triphenylvinylsilane** results in fragmentation of the molecule, providing a characteristic fingerprint.

m/z	Relative Intensity (%)	Possible Fragment Ion
286	Moderate	$[M]^+$ (Molecular Ion)
257	High	$[M - C_2H_3]^+$
209	High	$[M - C_6H_5]^+$
181	High	$[Si(C_6H_5)_2H]^+$
105	High	$[Si(C_6H_5)]^+$
77	Moderate	$[C_6H_5]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **triphenylvinylsilane** is prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform ($CDCl_3$), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

1H NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: $CDCl_3$.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Parameters: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

^{13}C NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Acquisition Parameters: A larger number of scans are typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid **triphenylvinylsilane** sample is placed directly onto the crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet): Approximately 1-2 mg of finely ground **triphenylvinylsilane** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Mode: Attenuated Total Reflectance (ATR) or Transmission (using a KBr pellet).
- Spectral Range: $4000 - 400 \text{ cm}^{-1}$.
- Resolution: Typically 4 cm^{-1} .
- Scans: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and automatically subtracted from the sample spectrum. A suitable number of scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples. For direct insertion, a small amount of the solid is placed in a capillary tube.

Ionization:

- **Technique:** Electron Ionization (EI).
- **Electron Energy:** 70 eV. This standard energy is used to generate reproducible fragmentation patterns.

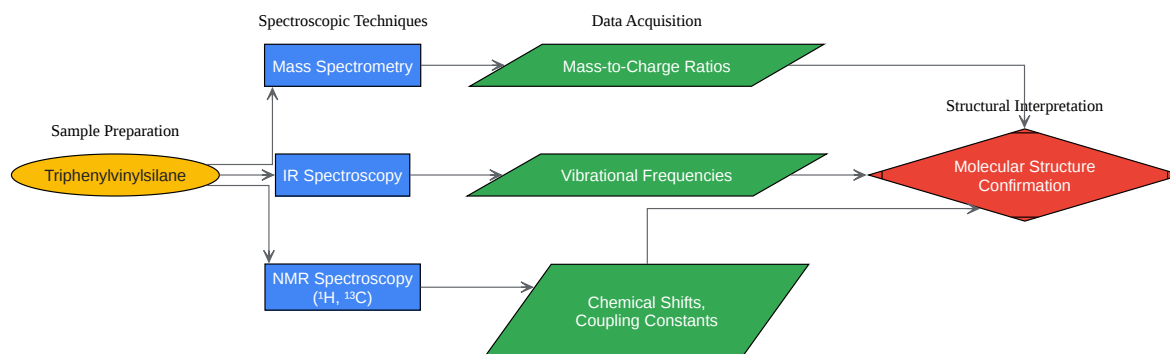
Mass Analysis:

- **Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu) to detect the molecular ion and significant fragment ions.

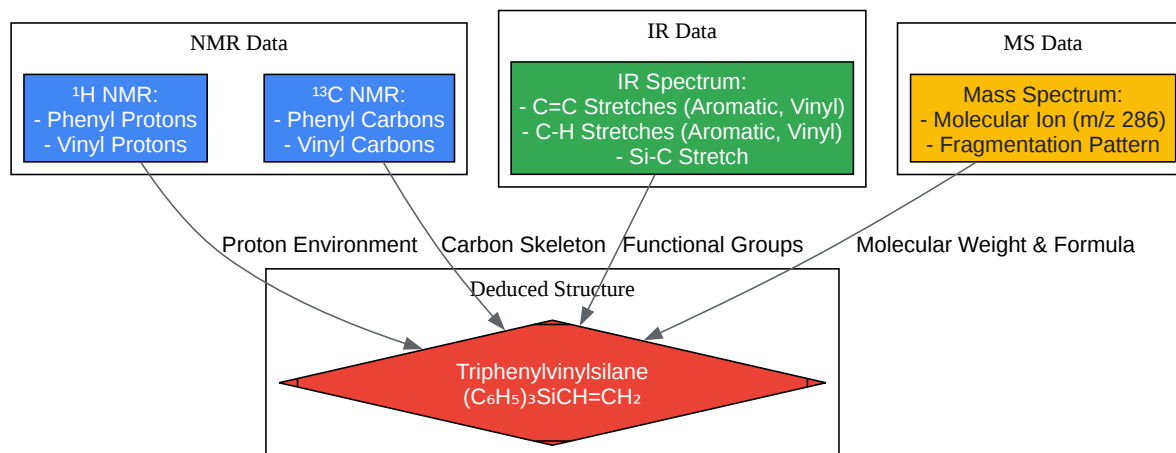
Visualization of Analytical Workflow and Structural Elucidation

The following diagrams illustrate the logical relationships in the spectral analysis of **triphenylvinylsilane**.



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Caption: Workflow for the spectral analysis of **triphenylvinylsilane**.



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References

- 1. Vinyltriphenylsilane | C₂₀H₁₈Si | CID 87747 - PubChem [pubchem.ncbi.nlm.nih.gov]
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